molecular formula C15H17N B15242520 N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine

N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine

Cat. No.: B15242520
M. Wt: 211.30 g/mol
InChI Key: ZSCWCLTZLQLJOH-UHFFFAOYSA-N
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Description

N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (CAS 111444-81-6) is an organic compound with the molecular formula C15H17N and a molecular weight of 211.30 g/mol . This amine belongs to the biphenylamine chemical family, a class of compounds that serves as versatile building blocks in organic synthesis and materials science . Biphenylamine derivatives are of significant value in chemical research, particularly in catalytic cross-coupling reactions, which are fundamental methods for creating new carbon-carbon bonds in the development of pharmaceuticals and functional materials . The specific substitution pattern on this compound, featuring methyl groups and a dimethylamino group, makes it a potential candidate for use in ligand design for metal-catalyzed transformations or as a synthetic intermediate in the preparation of more complex molecules. Researchers can utilize its structure to modulate electronic and steric properties in their projects. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and it is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N,N-dimethyl-2-(2-methylphenyl)aniline

InChI

InChI=1S/C15H17N/c1-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16(2)3/h4-11H,1-3H3

InChI Key

ZSCWCLTZLQLJOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine typically involves the reaction of 2-bromo-1,1’-biphenyl with trimethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atom by the trimethylamine group .

Industrial Production Methods

Industrial production of N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine involves a multi-step process that includes the preparation of intermediates such as 2-bromo-1,1’-biphenyl and the subsequent reaction with trimethylamine. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted biphenyl compounds .

Scientific Research Applications

N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine with structurally related biphenyl amines from the evidence:

Compound Name Substituents Synthesis Method Yield Key Properties/Applications References
This compound N,N-Me, 2'-Me Hypothetical: Suzuki coupling + alkylation Enhanced basicity, steric hindrance
N-Methylbiphenyl-2-amine (22) N-Me Reductive alkylation 43% Intermediate for further functionalization
4'-Nitro-N-phenyl-[1,1'-biphenyl]-2-amine (4a) N-Ph, 4'-NO₂ Benzyne Truce–Smiles rearrangement 56% Red crystalline solid; nitro group enables redox activity
2'-(Dicyclohexylphosphino)-N,N-dimethyl-[1,1'-biphenyl]-2-amine N,N-Me, 2'-P(Cy)₂ Buchwald–Hartwig coupling Phosphine ligand for transition-metal catalysis
4'-(Tert-butyl)-[1,1'-biphenyl]-2-amine (S1l) 4'-tBu Suzuki coupling 59% Bulky substituent improves thermal stability

Key Observations:

  • Electronic Effects: N,N-dimethyl substitution (as in the target compound) increases electron density at the amine, enhancing coordination ability compared to mono-methylated (e.g., Compound 22) or phenyl-substituted (e.g., 4a) derivatives .
  • This contrasts with para-substituted analogs (e.g., 4'-tBu in S1l), where steric effects are minimized .
  • Synthetic Yields : Yields for biphenyl amines vary widely (43–76% in ), depending on substituent electronic and steric demands. Nitro-containing derivatives (e.g., 4a, 4i) often exhibit lower yields due to competing side reactions .

Biological Activity

N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine is a biphenyl derivative that has garnered attention for its potential biological activities. This compound belongs to a class of amines that are often explored for their pharmacological properties, including anti-inflammatory, antifungal, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C15H17N\text{C}_{15}\text{H}_{17}\text{N}

This compound features a biphenyl core with a trimethylamino substituent, which may influence its interaction with biological targets.

Antifungal Activity

Recent studies have indicated that biphenyl derivatives exhibit antifungal properties. For instance, compounds similar to this compound have been shown to inhibit succinate dehydrogenase in fungal species, leading to reduced spore germination and mycelial growth. The effectiveness of these compounds can be attributed to their ability to disrupt mitochondrial functions in fungi .

Anticancer Activity

The anticancer potential of biphenyl derivatives has been explored through various in vitro studies. For example, molecular docking studies have suggested that certain biphenyl amines can bind effectively to DNA and inhibit topoisomerase II activity, which is crucial for DNA replication and cell division in cancer cells .

Case Study:
A study investigating the cytotoxic effects of several biphenyl derivatives on MCF7 breast cancer cells demonstrated that modifications in the amine structure significantly impacted their efficacy. Compounds similar to this compound showed reduced viability in cancer cells while exhibiting lower toxicity towards normal cells (MCF10A), indicating a potentially selective action against cancerous tissues .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Various studies have highlighted that:

  • Substituent Positioning : The position of methyl groups on the biphenyl ring influences the compound's ability to interact with biological targets.
  • Electronic Effects : Electron-donating or withdrawing groups can modulate the reactivity and binding affinity of the compound towards enzymes and receptors involved in disease processes.

Data Summary

Biological Activity Effectiveness Mechanism
AntifungalEffectiveInhibition of succinate dehydrogenase
AnticancerModerateTopoisomerase II inhibition; DNA binding
Selective CytotoxicityHighReduced viability in cancer cells compared to normal cells

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